molecular formula C9H7FN2O B13928660 5-Fluoro-4-methylquinazolin-2-ol

5-Fluoro-4-methylquinazolin-2-ol

Cat. No.: B13928660
M. Wt: 178.16 g/mol
InChI Key: SKCGROMPTXEQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methyl-2(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a fluorine atom and a methyl group in the quinazolinone structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2(1H)-quinazolinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with a fluorinated methyl ketone under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 5-Fluoro-4-methyl-2(1H)-quinazolinone may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

5-Fluoro-4-methyl-2(1H)-quinazolinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2(1H)-quinazolinone: Lacks the fluorine atom, which can affect its biological activity and chemical properties.

    5-Fluoro-2(1H)-quinazolinone: Similar structure but without the methyl group, leading to different reactivity and biological effects.

    6-Fluoro-4-methyl-2(1H)-quinazolinone: The position of the fluorine atom is different, which can influence its chemical behavior and interactions.

Uniqueness

5-Fluoro-4-methyl-2(1H)-quinazolinone is unique due to the combined presence of both the fluorine atom and the methyl group. This combination can enhance its stability, reactivity, and biological activity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C9H7FN2O/c1-5-8-6(10)3-2-4-7(8)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

SKCGROMPTXEQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=O)N1)C=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.